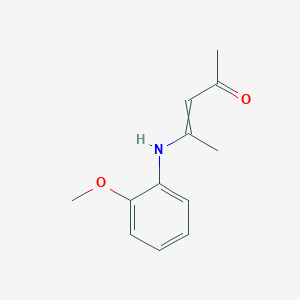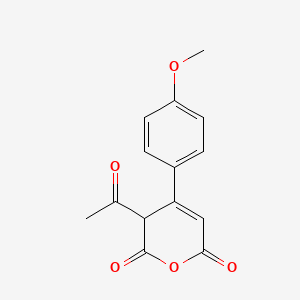
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyran ring fused with a methoxyphenyl group, making it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione typically involves the condensation of 3-acetyl-4-hydroxycoumarin with an appropriate aromatic aldehyde. One common method includes the use of piperidine as a catalyst in a chloroform solvent. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the desired pyran-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal cell wall synthesis, leading to antifungal activity . The exact molecular pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.
7-Methoxycoumarin: Known for its fluorescent properties and used in biochemical assays.
Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and antioxidant activities.
Uniqueness
3-Acetyl-4-(4-methoxyphenyl)-2H-pyran-2,6(3H)-dione is unique due to its specific structural features, such as the acetyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
67074-99-1 |
|---|---|
Molekularformel |
C14H12O5 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
3-acetyl-4-(4-methoxyphenyl)-3H-pyran-2,6-dione |
InChI |
InChI=1S/C14H12O5/c1-8(15)13-11(7-12(16)19-14(13)17)9-3-5-10(18-2)6-4-9/h3-7,13H,1-2H3 |
InChI-Schlüssel |
AHBYOJCRDBCJAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(=CC(=O)OC1=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



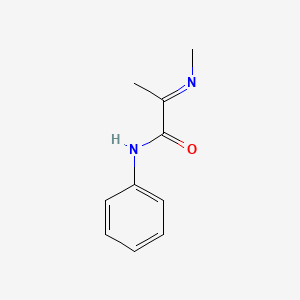

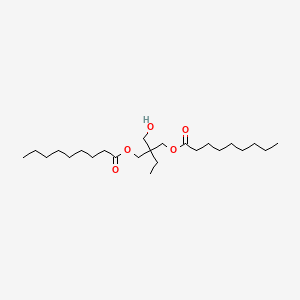
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
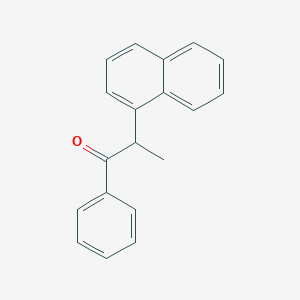


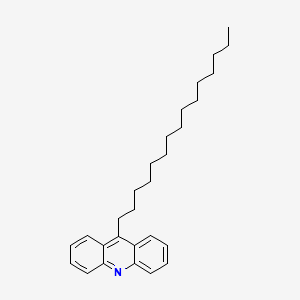
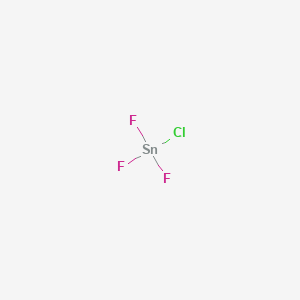
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
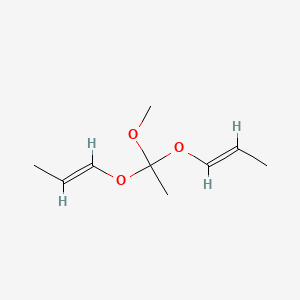
![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
